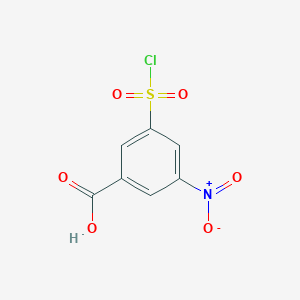

3-(Chlorosulfonyl)-5-nitrobenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chlorosulfonyl-5-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO6S/c8-16(14,15)6-2-4(7(10)11)1-5(3-6)9(12)13/h1-3H,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAEWUWLDBSNLMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860596-66-3 | |

| Record name | 3-(chlorosulfonyl)-5-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization of Multifunctional Aromatic Carboxylic Acids As Key Synthetic Intermediates

Multifunctional aromatic carboxylic acids are a cornerstone of modern organic synthesis, prized for their ability to serve as versatile scaffolds in the creation of complex molecules. numberanalytics.comnumberanalytics.com These compounds, characterized by an aromatic ring bearing a carboxyl group alongside other reactive functionalities, are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, polymers, and dyes. numberanalytics.comchemimpex.com Their importance lies in the capacity of each functional group to undergo distinct and selective chemical reactions, allowing for the stepwise and controlled construction of intricate molecular frameworks. numberanalytics.com

Aromatic carboxylic acids and their derivatives are instrumental in introducing specific structural motifs and functionalities into a target molecule. researchgate.net For instance, the carboxyl group can be readily converted into esters, amides, and acid chlorides, providing pathways to a vast range of other compounds. numberanalytics.com The presence of additional functional groups on the aromatic ring further expands their synthetic utility. This multifunctionality allows chemists to design and execute complex synthesis pathways, making these compounds indispensable in both academic research and industrial applications for producing structurally diverse molecules. researchgate.netmdpi.com Their application in the hydrothermal design of coordination polymers and metal-organic frameworks (MOFs) further highlights their role as versatile building blocks for advanced materials. mdpi.comscilit.com

Strategic Importance of Chlorosulfonyl and Nitro Functionalities in Aromatic Scaffolds for Chemical Transformations

The synthetic utility of 3-(Chlorosulfonyl)-5-nitrobenzoic acid is profoundly influenced by the distinct chemical properties of its chlorosulfonyl and nitro substituents. These two powerful electron-withdrawing groups not only modulate the reactivity of the benzoic acid moiety but also serve as handles for a variety of subsequent chemical modifications.

The chlorosulfonyl (-SO₂Cl) group is a highly reactive electrophilic functional group. ontosight.ai Its primary role in synthesis is to introduce a sulfonyl moiety, which is a key component in many pharmaceutical compounds, particularly sulfonamide drugs known for their antibacterial properties. ontosight.ainih.gov The group readily reacts with nucleophiles such as amines and alcohols to form sulfonamides and sulfonic esters, respectively. This reactivity makes aryl sulfonyl chlorides fundamental intermediates in medicinal and materials chemistry. ontosight.ai The process of introducing this group, known as chlorosulfonation, is a crucial electrophilic aromatic substitution reaction. stackexchange.com

The nitro (-NO₂) group is one of the strongest electron-withdrawing groups in organic chemistry. numberanalytics.comnumberanalytics.com Its presence on an aromatic ring significantly deactivates the ring towards electrophilic aromatic substitution, directing incoming electrophiles to the meta position. numberanalytics.comcsbsju.edu Conversely, the strong electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution, particularly when positioned ortho or para to a leaving group. msu.edu A key transformation of the nitro group is its reduction to an amino group (-NH₂). csbsju.edumsu.edu This conversion is synthetically valuable because it transforms a strongly deactivating group into a strongly activating, ortho-, para-directing amino group, thereby enabling a completely different set of subsequent reactions on the aromatic ring. csbsju.edu

The combination of these two functionalities on a benzoic acid scaffold creates a powerful synthetic intermediate where each group can be addressed selectively to build molecular complexity.

| Functional Group | Type | Effect on Electrophilic Aromatic Substitution | Key Reactions |

| -COOH | Electron-Withdrawing | Deactivating, Meta-directing | Esterification, Amidation, Reduction |

| -SO₂Cl | Electron-Withdrawing | Deactivating, Meta-directing | Reaction with nucleophiles (e.g., amines to form sulfonamides) |

| -NO₂ | Electron-Withdrawing | Strongly Deactivating, Meta-directing | Reduction to amine (-NH₂), Facilitates Nucleophilic Aromatic Substitution |

Historical Development and Evolution of Research on Substituted Benzoic Acids Bearing Electron Withdrawing Groups

The study of substituted benzoic acids has been central to the development of physical organic chemistry. Benzoic acid itself was first discovered in the 16th century, with its structure being determined in 1832 by Justus von Liebig and Friedrich Wöhler. wikipedia.orgchemeurope.com The subsequent exploration of its derivatives, particularly those with electron-withdrawing groups, played a crucial role in understanding how substituents influence chemical reactivity.

In the late 19th and early 20th centuries, systematic studies on the acidity of substituted benzoic acids led to the formulation of the Hammett equation. This foundational concept in physical organic chemistry quantitatively described the impact of meta- and para-substituents on the reaction rates and equilibria of aromatic compounds. Electron-withdrawing groups, such as the nitro group, were found to increase the acidity of benzoic acid by stabilizing the conjugate base (benzoate anion) through inductive and resonance effects. This understanding allowed chemists to predict and control the reactivity of aromatic systems.

The development of synthetic methodologies, such as nitration and chlorosulfonation, provided access to a wide range of substituted benzoic acids bearing powerful electron-withdrawing groups. stackexchange.comcsbsju.edu Early industrial processes for benzoic acid sometimes resulted in chlorinated derivatives, sparking further interest in halogenated and otherwise substituted analogs. chemeurope.comnewworldencyclopedia.org Over time, the focus of research evolved from fundamental studies of reactivity to the application of these compounds as key intermediates in the synthesis of complex molecules like pharmaceuticals and dyes. chemimpex.comnbinno.comnih.gov The predictable reactivity imparted by electron-withdrawing groups made these substituted benzoic acids reliable building blocks for targeted molecular design.

Overview of Research Trajectories and Academic Significance of 3 Chlorosulfonyl 5 Nitrobenzoic Acid

Retrosynthetic Analysis and Key Disconnection Strategies for this compound

Retrosynthetic analysis is an approach to planning a synthesis that involves breaking down the target molecule into simpler, commercially available starting materials. lkouniv.ac.inox.ac.uk This is achieved through "disconnections," which are the reverse of known chemical reactions. ox.ac.uk For a polysubstituted aromatic compound like this compound, the key disconnections involve the carbon-sulfur (C-S) and carbon-nitrogen (C-N) bonds, corresponding to chlorosulfonylation and nitration reactions, respectively.

The primary strategic consideration is the order of events, as the existing functional groups on the aromatic ring dictate the position of subsequent substitutions. ox.ac.uk The three functional groups present—carboxylic acid (-COOH), nitro (-NO₂), and chlorosulfonyl (-SO₂Cl)—are all electron-withdrawing and act as meta-directors in electrophilic aromatic substitution reactions. truman.edu

Two logical retrosynthetic pathways emerge from this analysis:

Pathway A: Disconnection of the C-S bond first suggests that this compound can be synthesized from 3-nitrobenzoic acid via a chlorosulfonylation reaction. A further disconnection of the C-N bond in 3-nitrobenzoic acid leads back to the basic starting material, benzoic acid.

Pathway B: Alternatively, disconnecting the C-N bond first points to 3-(chlorosulfonyl)benzoic acid as the key intermediate, which would be formed from benzoic acid. The target molecule would then be obtained by nitrating this intermediate.

Both pathways utilize sequential electrophilic aromatic substitution on a benzoic acid core. The choice between them in a forward synthesis depends on factors such as reaction efficiency, selectivity, and the deactivating effects of the substituents at each stage.

Classical Approaches to the Synthesis of this compound

Classical synthetic routes rely on well-established electrophilic aromatic substitution reactions, where careful control of reaction conditions is paramount to achieving the desired product with good yield and purity.

The synthesis of this compound is a multi-step process starting from benzoic acid. The sequence of nitration and chlorosulfonylation reactions is critical for success.

One potential sequence involves the nitration of benzoic acid as the initial step. Using a mixture of concentrated nitric acid and sulfuric acid, benzoic acid is converted to 3-nitrobenzoic acid. truman.edu The second step would be the chlorosulfonylation of 3-nitrobenzoic acid. This involves reacting it with chlorosulfonic acid (ClSO₃H) to introduce the -SO₂Cl group at the 5-position.

An alternative and commonly considered route involves the initial sulfonation or chlorosulfonylation of benzoic acid. Benzoic acid can be sulfonated to produce 3-sulfobenzoic acid, which is then converted to 3-(chlorosulfonyl)benzoic acid. google.com This intermediate is subsequently nitrated. The strong directing effects of the existing -COOH and -SO₂Cl groups guide the incoming nitro group to the 5-position, yielding the final product.

The regiochemistry of the synthesis is controlled by the directing effects of the substituents on the benzene (B151609) ring. In electrophilic aromatic substitution, existing groups on the ring determine the position where the new substituent will be added.

Carboxylic Acid Group (-COOH): This group is deactivating and a meta-director. truman.edu Therefore, the initial nitration of benzoic acid selectively forms 3-nitrobenzoic acid. truman.edu

Nitro Group (-NO₂): This is a strongly deactivating and meta-directing group.

Chlorosulfonyl Group (-SO₂Cl): This group is also deactivating and a meta-director.

In a synthetic sequence, once the first substituent is in place at position 1, it directs the second substituent to position 3. With substituents at positions 1 and 3, both groups direct the third incoming electrophile to position 5. This consistent meta-directing influence ensures the formation of the desired 1,3,5-trisubstituted pattern, making the synthesis regioselectively straightforward, provided the reaction conditions are controlled to prevent side reactions.

For any synthesis to be viable on a preparative scale, optimization of reaction conditions is crucial to maximize yield, ensure purity, and maintain safety. researchgate.netresearchgate.net

For the nitration step, the reaction is highly exothermic. Temperature control is the most critical parameter. truman.edu The reaction is typically performed in an ice bath to maintain a temperature at or below 5°C to minimize the formation of unwanted ortho- and para-isomers as well as dinitrated byproducts. truman.edu The ratio of sulfuric acid to nitric acid is also optimized; sulfuric acid acts as a catalyst by protonating nitric acid to generate the reactive electrophile, the nitronium ion (NO₂⁺). truman.edusoton.ac.uk

For the chlorosulfonylation step, the reaction is generally carried out with an excess of chlorosulfonic acid, which serves as both the reagent and the solvent. The temperature must be carefully managed to prevent decomposition of the product and the formation of sulfone byproducts. The reaction time is another key variable that is adjusted to ensure the reaction goes to completion. A common workup procedure involves carefully pouring the reaction mixture onto crushed ice to precipitate the solid product, which can then be isolated by filtration. prepchem.com

Table 1: Optimized Reaction Parameters for Classical Synthesis

| Reaction Step | Key Parameters | Typical Conditions | Rationale / Purpose |

|---|---|---|---|

| Nitration of Benzoic Acid | Temperature | 0-5 °C | Minimizes byproduct formation (ortho, dinitro) and controls exothermic reaction. truman.edu |

| Reagents | Concentrated HNO₃ / Concentrated H₂SO₄ | H₂SO₄ acts as a catalyst to generate the NO₂⁺ electrophile. truman.edusoton.ac.uk | |

| Workup | Pouring into ice water | Precipitates the solid 3-nitrobenzoic acid product. | |

| Chlorosulfonylation | Reagent | Chlorosulfonic Acid (ClSO₃H) | Acts as both reagent and solvent. |

| Temperature | Controlled heating (e.g., 80-120 °C) | To ensure reaction completion while avoiding product decomposition. | |

| Workup | Pouring into ice water | Precipitates the solid product and safely quenches excess reagent. prepchem.com |

Modern and Sustainable Synthetic Protocols for this compound

While classical methods are effective, they often require harsh conditions and the use of stoichiometric, corrosive reagents like strong acids, posing environmental and safety challenges. Modern synthetic chemistry seeks to develop more sustainable protocols, often through the use of catalysis. nih.gov

The field of C-H bond functionalization offers a promising avenue for the development of greener synthetic routes to complex aromatic molecules. nih.gov These methods aim to directly convert C-H bonds into new functional groups, often with higher efficiency and selectivity under milder conditions.

Transition-Metal Catalysis: Catalytic systems based on transition metals such as palladium (Pd) or copper (Cu) have been developed for various C-H functionalization reactions. nih.gov While much of the research has focused on ortho- or para-selective reactions, the development of catalysts for meta-selective functionalization is an active and challenging area of research. beilstein-journals.org A future catalytic system for the synthesis of this compound could potentially avoid the need for large excesses of strong acids, thus reducing waste and improving the process's environmental footprint.

Biocatalysis: The use of enzymes as catalysts offers the potential for extremely high chemo-, regio-, and stereoselectivity under mild, aqueous conditions. nih.gov While no specific enzyme is known for the direct synthesis of this compound, the principles of directed evolution could potentially be used to engineer enzymes capable of performing selective nitration or sulfonation on a benzoic acid scaffold. This approach represents a long-term goal for sustainable chemical manufacturing.

Currently, the application of these modern catalytic methods to the specific, large-scale production of this compound is not well-established, and classical electrophilic aromatic substitution remains the primary synthetic strategy.

An in-depth examination of the chemical compound this compound, this article focuses on its synthesis, the application of modern chemical principles to its production, and techniques for its purification. The content adheres to a specific structure, providing detailed, research-informed insights into the methodologies relevant to this highly functionalized aromatic compound.

Synthesis and Comprehensive Characterization of Derivatives and Analogs of 3 Chlorosulfonyl 5 Nitrobenzoic Acid

Modifications at the Carboxyl Group: Esters, Amides, and Reduced Forms

The carboxylic acid group is a primary site for modification, readily undergoing esterification, amidation, and reduction to form a variety of derivatives.

Esters: The synthesis of alkyl esters from 3-(chlorosulfonyl)-5-nitrobenzoic acid can be achieved through standard esterification protocols. For instance, reacting the parent acid with an excess of a C1-C3 alkanol in an inert solvent and in the presence of a suitable catalyst at temperatures between 60°C and 120°C yields the corresponding alkyl nitrobenzoate. google.com This process allows for the conversion of the carboxylic acid to its less acidic and more organic-soluble ester form, which can be advantageous for subsequent reactions.

Amides: Amidation of the carboxyl group provides a route to a large class of derivatives. This transformation is typically accomplished by first converting the carboxylic acid to a more reactive intermediate, such as an acyl chloride, followed by reaction with a primary or secondary amine. A one-pot synthesis method involves activating the carboxylic acid with thionyl chloride before adding the amine, a process that has proven effective even with sterically hindered amines and for the amidation of N-protected α-amino acids with minimal racemization. rsc.org Another approach uses a combination of triphenylphosphine (B44618) and N-chlorophthalimide to generate phosphonium (B103445) salts in situ, which efficiently activate the carboxylic acid for coupling with an amine. nih.gov

Reduced Forms: The carboxyl group can be reduced to a primary alcohol, yielding [3-(chlorosulfonyl)-5-nitrophenyl]methanol. This reduction requires strong reducing agents due to the low reactivity of carboxylic acids. Lithium aluminum hydride (LiAlH₄) is highly effective for this transformation, reducing the carboxylic acid to the corresponding alcohol. chemistrysteps.comlibretexts.org It is important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce carboxylic acids. chemistrysteps.comquora.com The reduction proceeds through an aldehyde intermediate, which is more reactive than the starting carboxylic acid and is therefore immediately reduced further to the alcohol without being isolated. chemistrysteps.comlibretexts.org

| Reaction Type | Reagents | Product Functional Group | General Product Name |

|---|---|---|---|

| Esterification | Alcohol (e.g., Ethanol), Acid Catalyst | Ester | Ethyl 3-(chlorosulfonyl)-5-nitrobenzoate |

| Amidation | Amine (e.g., Benzylamine), Activating Agent (e.g., SOCl₂) | Amide | N-Benzyl-3-(chlorosulfonyl)-5-nitrobenzamide |

| Reduction | Lithium aluminum hydride (LiAlH₄) | Primary Alcohol | [3-(Chlorosulfonyl)-5-nitrophenyl]methanol |

Variations of the Chlorosulfonyl Moiety: Sulfonamides, Sulfonic Acids, and Sulfonates

The highly reactive chlorosulfonyl group serves as a key handle for introducing sulfur-linked functionalities, including sulfonamides, sulfonic acids, and sulfonates.

Sulfonamides: The reaction of the sulfonyl chloride with primary or secondary amines is a direct and common method for the synthesis of sulfonamides. nih.gov This reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or sodium hydroxide, to neutralize the hydrochloric acid byproduct. prepchem.comekb.eg The versatility of this reaction allows for the incorporation of a wide range of amine-containing fragments, leading to a diverse library of sulfonamide derivatives. The resulting sulfonamides are a prominent class of compounds in medicinal chemistry. nih.govekb.eg

Sulfonic Acids: The chlorosulfonyl group can be hydrolyzed to the corresponding sulfonic acid. This transformation is achieved by reacting the sulfonyl chloride with water. google.com One process describes the hydrolysis of 3-(chlorosulfonyl)benzoic acid by heating it with water, followed by azeotropic distillation with a water-immiscible solvent to remove the water and isolate the resulting 3-sulfobenzoic acid. google.com This conversion transforms the reactive sulfonyl chloride into a highly polar and acidic sulfonic acid group.

Sulfonates: Sulfonate esters are formed by the reaction of the chlorosulfonyl group with alcohols or phenols. This reaction, analogous to the formation of sulfonamides, is typically conducted in the presence of a base like pyridine (B92270) to facilitate the reaction and scavenge the HCl produced. nih.gov The reaction of 3-(chlorosulfonyl)benzoic acid with lipids containing free hydroxyl groups has been used as a derivatization method to form sulfonic esters, enabling sensitive analysis by mass spectrometry. nih.gov

| Reaction Type | Reagents | Product Functional Group | General Product Name |

|---|---|---|---|

| Sulfonamide Formation | Amine (e.g., n-Butylamine), Base | Sulfonamide | 3-(N-Butylsulfamoyl)-5-nitrobenzoic acid |

| Hydrolysis | Water | Sulfonic Acid | 3-Sulfo-5-nitrobenzoic acid |

| Sulfonate Ester Formation | Alcohol (e.g., Cholesterol), Base (e.g., Pyridine) | Sulfonate Ester | Cholesteryl 3-carboxy-5-nitrobenzenesulfonate |

Transformations and Reductions of the Nitro Group to Amino and Other Functionalities

The aromatic nitro group is a versatile functional group that can be reduced to several different oxidation states, most commonly to a primary amine.

Reduction to Amines: The conversion of an aromatic nitro group to an aniline (B41778) derivative is a fundamental transformation in organic synthesis. masterorganicchemistry.com This can be accomplished through various methods. Catalytic hydrogenation using catalysts such as palladium-on-carbon (Pd/C) or Raney nickel is a common and effective method. masterorganicchemistry.comcommonorganicchemistry.com Alternatively, the reduction can be carried out using metals in acidic media, such as iron (Fe) in acetic acid, zinc (Zn) with acid, or tin(II) chloride (SnCl₂). masterorganicchemistry.comcommonorganicchemistry.com The choice of reagent can be critical to ensure compatibility with other functional groups in the molecule. For example, Raney nickel is often preferred over Pd/C when avoiding the dehalogenation of aromatic halides is necessary. commonorganicchemistry.com The resulting amino group is a strong activating, ortho-, para-directing group for subsequent electrophilic aromatic substitution reactions. masterorganicchemistry.com

Other Transformations: Depending on the reaction conditions and the reducing agent, the nitro group can be reduced to intermediate oxidation states. For example, reduction with zinc dust in the presence of ammonium (B1175870) chloride can yield the corresponding hydroxylamine (B1172632) (R-NH-OH). wikipedia.org The use of excess zinc metal can lead to the formation of N,N'-diarylhydrazine compounds. wikipedia.org While lithium aluminum hydride reduces aliphatic nitro compounds to amines, its reaction with aromatic nitro compounds tends to produce azo products (R-N=N-R). commonorganicchemistry.com

| Reaction Type | Reagents | Product Functional Group | General Product Name |

|---|---|---|---|

| Reduction to Amine | H₂, Pd/C or Fe/HCl or SnCl₂ | Amine | 3-Amino-5-(chlorosulfonyl)benzoic acid |

| Reduction to Hydroxylamine | Zn, NH₄Cl | Hydroxylamine | 3-(Chlorosulfonyl)-5-(hydroxyamino)benzoic acid |

| Reductive Coupling to Azo Compound | LiAlH₄ (on aromatic nitro groups) | Azo | 3,3'-(Azo)bis(5-(chlorosulfonyl)benzoic acid) |

Aromatic Ring Functionalization and Structure-Reactivity Relationship Studies of Analogs

Further functionalization of the aromatic ring of this compound and its analogs is challenging but possible. The existing substituents—carboxyl, chlorosulfonyl, and nitro groups—are all strongly electron-withdrawing and act as meta-directors for electrophilic aromatic substitution (EAS). This deactivates the ring, making EAS reactions difficult to perform. Any potential electrophilic attack would be directed to the C2, C4, and C6 positions, which are meta to the existing groups.

An example of aromatic ring functionalization can be seen in the synthesis of the related compound, 4-chloro-3-nitro-5-chlorosulfonylbenzoic acid. prepchem.com This compound is prepared by the nitration of 3-chlorosulfonyl-4-chlorobenzoic acid, demonstrating that nitration of a deactivated ring is feasible under forcing conditions (concentrated sulfuric and nitric acids at 85°-90° C). prepchem.com

Conversely, the presence of electron-withdrawing groups can activate the ring towards nucleophilic aromatic substitution (NAS). A patent describes the synthesis of 4-phenoxyl-5-aminosulfonyl-3-nitrobenzoic acid from 4-chloro-5-aminosulfonyl-3-nitrobenzoic acid. google.com In this reaction, the chloride, which is activated by the adjacent nitro and sulfonyl groups, is displaced by a phenoxide nucleophile. This suggests that analogs of this compound bearing a leaving group (like a halogen) ortho or para to the nitro or sulfonyl groups could undergo NAS reactions to introduce new substituents onto the aromatic ring.

The reactivity of the functional groups is also influenced by the electronic nature of the aromatic ring. The strong deactivation of the ring enhances the reactivity of the sulfonyl chloride towards nucleophiles and increases the acidity of the carboxylic acid. Conversely, after reduction of the nitro group to an amine, the ring becomes strongly activated, which would facilitate EAS reactions but could complicate reactions at the other functional groups due to the basicity of the amine. masterorganicchemistry.com

Stereochemical Aspects in the Synthesis of Chiral Derivatives

While this compound itself is an achiral molecule, chiral derivatives can be readily synthesized by reacting it with chiral reagents. The introduction of stereocenters is most commonly achieved through derivatization of the carboxyl and chlorosulfonyl groups.

Reacting the carboxylic acid with a chiral, non-racemic alcohol or amine will result in the formation of a mixture of diastereomeric esters or amides, respectively. These diastereomers, having different physical properties, can potentially be separated by methods such as chromatography or crystallization. This approach is a standard method for resolving racemic acids and can be applied here to create enantiomerically enriched compounds.

Similarly, the reaction of the chlorosulfonyl group with a chiral amine will produce a pair of diastereomeric sulfonamides. The sulfur atom of the resulting sulfonamide becomes a stereocenter upon reaction, adding another layer of stereochemical complexity.

The synthesis of these chiral derivatives is crucial for applications where stereochemistry plays a key role, such as in the development of pharmaceuticals or chiral catalysts. The specific stereoisomer often exhibits significantly different biological activity or catalytic efficacy compared to its enantiomer or other diastereomers. While no specific examples of stereoselective synthesis starting directly from this compound were found in the provided search context, the principles of diastereomer formation through reaction with chiral auxiliaries are well-established in organic chemistry.

Computational and Theoretical Studies on 3 Chlorosulfonyl 5 Nitrobenzoic Acid

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3-(Chlorosulfonyl)-5-nitrobenzoic acid, such calculations would provide insights into its electronic behavior, reactivity, and spectroscopic characteristics.

Molecular Orbital Analysis and Charge Distribution

A molecular orbital (MO) analysis would reveal the distribution and energies of electrons within the molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The distribution of these orbitals across the molecule highlights the likely sites for nucleophilic and electrophilic attack.

Furthermore, calculating the charge distribution, often visualized using a molecular electrostatic potential (MEP) map, would identify the electron-rich and electron-deficient regions of this compound. This is crucial for predicting how the molecule will interact with other polar molecules or ions.

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the HOMO of one molecule and the LUMO of another. The energy gap between the HOMO and LUMO of this compound would be a significant predictor of its chemical stability and reactivity. A small HOMO-LUMO gap generally suggests higher reactivity. FMO theory could be used to predict the outcomes of various reactions, such as cycloadditions or nucleophilic substitutions, by analyzing the symmetry and energy levels of the frontier orbitals.

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional structure of a molecule is critical to its function and reactivity. Conformational analysis explores the different spatial arrangements of atoms that can be achieved through bond rotations.

Identification of Stable Conformers and Tautomeric Forms

By mapping the potential energy surface, computational methods can identify the most stable conformers (isomers that can be interconverted by rotation about single bonds) of this compound. This would involve rotating the carboxylic acid, chlorosulfonyl, and nitro groups relative to the benzene (B151609) ring to find the lowest energy structures. It would also be important to investigate the possibility of different tautomeric forms, particularly for the carboxylic acid group, although for this specific molecule, significant tautomerism is not expected.

Rotational Barriers of Substituent Groups

Calculating the energy barriers for the rotation of the substituent groups (–COOH, –SO₂Cl, and –NO₂) would provide information on the molecule's flexibility. High rotational barriers would indicate that certain conformations are "locked" at room temperature, which could have implications for its interaction with other molecules.

Reaction Pathway Modeling and Mechanistic Prediction through Ab Initio and DFT Methods

Computational methods, particularly ab initio and Density Functional Theory (DFT), are powerful tools for modeling chemical reactions. These methods can be used to map out the entire energy profile of a reaction, including the structures of reactants, transition states, and products.

For this compound, this could involve modeling its synthesis or its reactions with other reagents. For example, the hydrolysis of the chlorosulfonyl group or the esterification of the carboxylic acid group could be modeled to understand the reaction mechanisms in detail. Such studies would provide valuable insights into the reaction kinetics and thermodynamics, helping to optimize reaction conditions.

Transition State Characterization and Activation Energy Calculations

The study of chemical reactions at a molecular level involves mapping the potential energy surface that connects reactants to products. A key feature of this surface is the transition state (TS), which represents the highest energy point along the reaction coordinate. Characterizing the TS and calculating the activation energy (the energy difference between the reactants and the TS) are fundamental to understanding reaction kinetics.

Computational methods, particularly Density Functional Theory (DFT), are instrumental in locating and characterizing transition states. A transition state is identified as a first-order saddle point on the potential energy surface, meaning it is an energy maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom. This is confirmed by a vibrational frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. rowansci.com

For reactions involving the chlorosulfonyl group, such as nucleophilic substitution, computational studies on analogous arenesulfonyl chlorides provide significant insight. For instance, the chloride-chloride exchange reaction in various substituted arenesulfonyl chlorides has been investigated both experimentally and theoretically using DFT calculations. dntb.gov.uanih.gov These studies revealed that the reaction proceeds via a single transition state consistent with an SN2 mechanism. dntb.gov.ua The activation parameters, including enthalpy (ΔH‡) and entropy (ΔS‡) of activation, can be calculated from the computed thermochemical data.

Table 1: Representative Calculated Activation Parameters for Chloride Exchange in Arenesulfonyl Chlorides Note: This data is for analogous compounds and illustrates the type of results obtained from such calculations.

| Compound | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) | ΔG‡ (kcal/mol) |

| Benzenesulfonyl chloride | 15.2 | -21.4 | 21.6 |

| 4-Methylbenzenesulfonyl chloride | 15.6 | -20.5 | 21.7 |

| 4-Nitrobenzenesulfonyl chloride | 14.1 | -22.3 | 20.7 |

This interactive table is based on computational studies performed on arenesulfonyl chlorides, which serve as models for the reactivity of the sulfonyl chloride group in the title compound.

Elucidation of Reaction Intermediates and Reaction Coordinate Analysis

Beyond the transition state, computational studies can identify and characterize reaction intermediates—transient, metastable species that exist in energy minima along the reaction pathway. The entire path from reactants through transition states and intermediates to products is visualized through a reaction coordinate analysis, which plots the energy of the system against the progression of the reaction.

For example, the hydrolysis of benzenesulfonyl chloride has been computationally modeled to proceed through a two-step process involving a relatively unstable five-coordinate intermediate. researchgate.net This mechanism, distinct from a direct SN2 displacement, involves the nucleophilic attack of water to form the intermediate, followed by the departure of the leaving group. DFT calculations can elucidate the geometry and energy of such intermediates. nih.gov

An Intrinsic Reaction Coordinate (IRC) calculation is a powerful tool used to confirm that a calculated transition state correctly connects the desired reactants and products (or intermediates). github.io Starting from the transition state geometry, the IRC calculation follows the minimum energy path downhill in both the forward and reverse directions, ideally leading to the reactant and product wells on the potential energy surface. github.io This analysis provides a detailed map of the structural changes occurring throughout the reaction. For a reaction like the sulfonamide formation from this compound and an amine, IRC analysis would trace the pathway from the amine and sulfonyl chloride reactants, through the transition state, to the final sulfonamide product.

Prediction of Spectroscopic Properties and Their Correlation with Experimental Data (e.g., Vibrational Frequencies, NMR Chemical Shifts)

Computational chemistry is widely used to predict spectroscopic properties, which can aid in the structural elucidation of newly synthesized compounds. By comparing calculated spectra with experimental data, researchers can confirm molecular structures and assign spectral features. nih.gov

Vibrational Frequencies (IR Spectroscopy): Theoretical vibrational frequencies can be calculated using methods like DFT. numberanalytics.com These calculations determine the normal modes of vibration and their corresponding frequencies. openmopac.net While calculated harmonic frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and other factors, they can be brought into good agreement with experimental data by applying empirical scaling factors. The comparison between scaled theoretical frequencies and experimental IR and Raman spectra allows for a detailed assignment of the observed vibrational bands. nih.gov For instance, in a study on a sulfonamide derived from 4-nitrobenzenesulphonylchloride, DFT calculations at the B3LYP/6-311++G(d,p) level showed good agreement with experimental IR data, allowing for the confident assignment of S-N and SO₂ stretching modes. nih.gov

Table 2: Example Correlation of Experimental and Calculated Vibrational Frequencies for a Model Sulfonamide Note: This data is for an analogous compound, ({4-nitrophenyl}sulfonyl)tryptophan, and illustrates the correlation between computed and measured values.

| Vibrational Mode | Experimental Wavenumber (cm⁻¹) | Calculated Wavenumber (cm⁻¹) |

| N-H Stretch (amide) | 3291 | 3496 |

| C=O Stretch | 1940 | 1810 |

| SO₂ Asymmetric Stretch | ~1330 | ~1320 |

| SO₂ Symmetric Stretch | ~1125 | ~1135 |

| S-N Stretch | 931 | 847 |

This interactive table is based on data from a computational study of a complex sulfonamide, demonstrating the typical level of agreement between experimental and theoretical values. nih.gov

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another key application of computational chemistry. bohrium.com The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating the isotropic magnetic shielding tensors of nuclei. nih.gov These computed shielding values can then be converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS).

Studies on substituted benzoic acids and their esters have shown that DFT calculations can reproduce experimental ¹H and ¹³C NMR chemical shifts with reasonable accuracy. bohrium.com While empirical prediction software may fail for sterically crowded systems, DFT methods can often provide more reliable results. bohrium.com The correlation between calculated and experimental shifts can confirm structural assignments and help understand how substituents influence the electronic environment of different nuclei.

Machine Learning Approaches for Structure-Property and Structure-Reactivity Relationships

In recent years, machine learning (ML) has emerged as a powerful data-driven approach in chemistry to establish quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR). mdpi.comnih.gov These models aim to predict the properties or reactivity of new molecules based on their structural features, thereby accelerating materials and drug discovery. nih.gov

The general workflow for building a QSPR model involves several key steps:

Data Collection: A dataset of molecules with known experimental properties (e.g., reactivity, toxicity, solubility) is assembled.

Descriptor Calculation: For each molecule, a set of numerical features, known as molecular descriptors, is calculated. These can range from simple constitutional descriptors (e.g., molecular weight, atom counts) to complex quantum chemical parameters derived from DFT calculations (e.g., orbital energies, partial charges, bond orders). nih.gov

Model Training: An ML algorithm—such as multiple linear regression, support vector machines (SVM), random forests, or neural networks—is trained on the dataset to learn the mathematical relationship between the descriptors and the target property. nih.govnih.gov

Validation and Prediction: The model's predictive power is rigorously validated using external test sets or cross-validation techniques. Once validated, the model can be used to predict the properties of new, untested compounds. researchgate.net

For a molecule like this compound, a QSPR model could be developed to predict its reactivity in sulfonylation reactions or a key physical property like its thermal stability. For example, a study on nitrogen-rich energetic salts successfully used an SVM-based QSPR model to predict thermal decomposition temperatures. nih.gov The model was built using descriptors calculated via DFT, including total energy, density, and the weakest bond order, demonstrating the synergy between first-principles calculations and machine learning. nih.gov

Table 3: Conceptual Framework for a QSPR Model

| Step | Description | Example for this compound |

| Target Property | The property to be predicted. | Reaction rate constant for sulfonamide formation. |

| Molecular Descriptors | Numerical representations of molecular structure. | HOMO/LUMO energies, dipole moment, partial charge on sulfur atom, molecular surface area. |

| ML Algorithm | The statistical learning method used. | Support Vector Machine (SVM) or Gradient Boosted Trees. |

| Training Data | A set of various sulfonyl chlorides with known reaction rates. | Data for benzenesulfonyl chloride, toluenesulfonyl chloride, etc. |

| Prediction | The estimated property for the target molecule. | A predicted rate constant for this compound. |

This interactive table outlines the conceptual steps involved in creating a machine learning model to predict a property of the title compound.

By leveraging large datasets and sophisticated algorithms, ML models can uncover complex, non-linear relationships that are not immediately obvious from simple chemical intuition, providing a powerful complementary tool to traditional computational chemistry methods. mdpi.com

Advanced Spectroscopic and Chromatographic Techniques in Elucidating the Chemistry of 3 Chlorosulfonyl 5 Nitrobenzoic Acid

High-Resolution Mass Spectrometry for Reaction Monitoring and Product Elucidation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for monitoring the progress of reactions involving 3-(Chlorosulfonyl)-5-nitrobenzoic acid and for identifying the precise mass of reactants, intermediates, and products. Techniques such as Parallel Reaction Monitoring (PRM), often performed on quadrupole-Orbitrap or similar high-resolution instruments, offer exceptional specificity and accuracy. rsc.orgnih.gov In a typical application, the reaction of this compound with an amine to form a sulfonamide can be meticulously tracked.

HRMS allows for the determination of the elemental composition of ions based on their exact mass-to-charge ratio (m/z), which is crucial for confirming product identity and elucidating fragmentation pathways. For instance, the disappearance of the reactant ion and the appearance of the product ion can be monitored in real-time.

Table 1: Hypothetical HRMS Data for the Reaction of this compound with Aniline (B41778)

| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) | Observed m/z [M-H]⁻ |

| This compound | C₇H₄ClNO₆S | 264.9448 | 263.9375 |

| N-phenyl-3-(carboxy)-5-nitrobenzenesulfonamide (Product) | C₁₃H₁₀N₂O₆S | 322.0260 | 321.0187 |

| Aniline (Reactant) | C₆H₇N | 93.0578 | - |

Note: The observed m/z values are hypothetical and represent the expected accurate mass measurements in negative ion mode.

The high resolving power of HRMS can distinguish between species with very similar nominal masses, ensuring unambiguous identification of components in the reaction mixture. This capability is vital for understanding reaction kinetics, optimizing process conditions, and identifying potential by-products.

Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Adducts and Intermediates

Multi-nuclear NMR spectroscopy is a cornerstone technique for the structural elucidation of this compound and its derivatives. By analyzing the magnetic properties of various atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and chemical environment of atoms.

¹H NMR spectroscopy would reveal the substitution pattern on the aromatic ring. For this compound, three distinct aromatic proton signals are expected. Due to the strong electron-withdrawing nature of the nitro and chlorosulfonyl groups, these protons would resonate at downfield chemical shifts, typically between 8.0 and 9.0 ppm. chemicalbook.comchemicalbook.com

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The chemical shifts of the aromatic carbons are influenced by the attached functional groups, with the carbon atoms directly bonded to the electron-withdrawing groups showing characteristic downfield shifts. hw.ac.ukcompoundchem.comoregonstate.edu

Further insights can be gained from hetero-nuclear NMR, such as ³³S or ³⁵Cl NMR, although these are less common due to the quadrupole moments of these nuclei and lower natural abundance or sensitivity. chemicalbook.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | 8.5 - 8.9 | Triplet (t) |

| ¹H | 8.9 - 9.1 | Doublet (d) |

| ¹H | 9.1 - 9.3 | Doublet (d) |

| ¹³C | ~170 | Singlet (s) |

| ¹³C | 125 - 145 | Doublet (d) |

| ¹³C | 145 - 155 | Singlet (s) |

Note: These are estimated chemical shift ranges based on analogous structures. The exact values can vary depending on the solvent and experimental conditions.

Advanced Infrared and Raman Spectroscopy for Functional Group Vibrational Analysis and Reaction Progress Monitoring

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques for identifying functional groups and monitoring chemical transformations in real-time. These methods measure the vibrational frequencies of bonds within a molecule, which are characteristic of specific functional groups.

For this compound, IR and Raman spectra would exhibit distinct peaks corresponding to the carboxylic acid, sulfonyl chloride, and nitro functional groups. The strong, asymmetric and symmetric stretching vibrations of the sulfonyl chloride group (S=O) are particularly prominent. acdlabs.com The stretching of the carboxylic acid carbonyl (C=O) and hydroxyl (O-H) groups, as well as the nitro group (N=O) stretches, provide clear diagnostic markers. chemicalbook.com

Monitoring a reaction, such as the conversion of the sulfonyl chloride to a sulfonamide, can be achieved by observing the disappearance of the characteristic S-Cl stretching vibration and the appearance of new bands associated with the N-H and S-N bonds of the sulfonamide product.

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Carboxylic Acid (O-H) | Stretching | 2500 - 3300 (broad) |

| Aromatic (C-H) | Stretching | 3000 - 3100 |

| Carboxylic Acid (C=O) | Stretching | 1680 - 1720 |

| Aromatic (C=C) | Stretching | 1450 - 1600 |

| Nitro (NO₂) | Asymmetric Stretching | 1500 - 1560 |

| Sulfonyl Chloride (S=O) | Asymmetric Stretching | 1370 - 1410 |

| Nitro (NO₂) | Symmetric Stretching | 1335 - 1370 |

| Sulfonyl Chloride (S=O) | Symmetric Stretching | 1160 - 1210 |

| C-N | Stretching | 840 - 870 |

| S-Cl | Stretching | 500 - 600 |

X-ray Crystallography for Solid-State Structural Determination of this compound and its Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique can provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking, in the solid state of this compound and its derivatives.

Table 4: Expected Crystallographic Parameters and Interactions for this compound

| Parameter | Expected Observation |

| Crystal System | Likely monoclinic or orthorhombic |

| Hydrogen Bonding | Strong O-H···O interactions between carboxylic acid groups, leading to dimers or catemers. |

| Intermolecular Interactions | Possible C-H···O interactions and π-π stacking of the aromatic rings. |

| Molecular Conformation | The dihedral angles between the aromatic ring and the substituent groups (COOH, SO₂Cl, NO₂) will be determined. |

Ultra-High Performance Liquid Chromatography (UHPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Reaction Mixture Analysis

Chromatographic techniques are essential for separating and quantifying the components of a mixture, making them indispensable for assessing the purity of this compound and analyzing reaction outcomes.

Ultra-High Performance Liquid Chromatography (UHPLC), often coupled with mass spectrometry (MS/MS), provides high-resolution separation of non-volatile compounds. core.ac.uk A reversed-phase UHPLC method would be suitable for analyzing this compound and its more polar derivatives. The high efficiency of UHPLC allows for rapid and accurate determination of purity and the detection of trace impurities.

Gas Chromatography (GC) is better suited for volatile and thermally stable compounds. Due to the low volatility and potential thermal instability of this compound, direct analysis by GC can be challenging. nih.govcore.ac.uk However, GC-MS is a valuable technique for analyzing less polar starting materials or by-products. Furthermore, derivatization of the sulfonyl chloride to a more stable and volatile derivative, such as a sulfonamide or sulfonate ester, can enable its analysis by GC-MS. acs.org This approach is useful for quantifying the compound in complex matrices. rsc.orginnovareacademics.in

Table 5: Chromatographic Techniques for the Analysis of this compound

| Technique | Typical Application | Stationary Phase Example | Detection Method |

| UHPLC | Purity assessment of the final product, analysis of polar derivatives, and monitoring of reaction mixtures. | C18 (Reversed-Phase) | UV, MS/MS |

| GC-MS | Analysis of volatile starting materials or by-products. Analysis after derivatization to a more stable, volatile compound. | Polysiloxane-based (e.g., 5% phenyl-methylpolysiloxane) | Mass Spectrometry (MS) |

Emerging Research Frontiers and Future Directions for 3 Chlorosulfonyl 5 Nitrobenzoic Acid

Integration into Supramolecular Chemistry and Self-Assembly Studies

The field of supramolecular chemistry, which focuses on the non-covalent interactions between molecules, presents a promising frontier for 3-(chlorosulfonyl)-5-nitrobenzoic acid. The carboxylic acid group is a classic motif for forming robust hydrogen bonds, enabling the construction of self-assembling systems like rosettes, chains, and sheets. The nitro group can also participate in non-covalent interactions, including hydrogen bonding and aromatic stacking, further directing the assembly of complex architectures.

Derivatives of this compound, where the highly reactive chlorosulfonyl group is converted to sulfonamides or sulfonate esters, can be designed to introduce additional recognition sites. This derivatization allows for the fine-tuning of solubility, electronic properties, and steric factors, which are all critical in controlling the self-assembly process. For instance, the introduction of long alkyl chains via sulfonamide linkages could lead to the formation of amphiphilic molecules capable of forming micelles or vesicles. The incorporation of photoresponsive moieties, such as azobenzene, could enable the light-controlled assembly and disassembly of these supramolecular structures.

| Potential Supramolecular Structure | Driving Non-Covalent Interactions | Potential Application |

| 1D Polymeric Chains | Carboxylic acid dimerization (hydrogen bonding) | Crystalline materials, gels |

| 2D Nanosheets | Aromatic stacking, hydrogen bonding | Smart surfaces, sensors |

| Vesicles/Micelles | Amphiphilic self-assembly of derivatives | Drug delivery systems |

Exploration in Bioconjugation Chemistry as a Chemical Linker

The development of effective chemical linkers is crucial for advancements in bioconjugation, a field that involves the covalent attachment of molecules to biomolecules such as proteins and nucleic acids. This compound possesses functionalities that make it an intriguing candidate for the design of novel linkers. The chlorosulfonyl group can react selectively with nucleophilic residues on proteins, such as the epsilon-amino group of lysine, to form stable sulfonamide bonds.

Furthermore, the nitro group offers possibilities for creating cleavable linkers. For example, o-nitrobenzyl-based photolabile linkers are known to cleave upon UV irradiation, allowing for the controlled release of a conjugated payload. nih.gov The nitro group in this compound could potentially be exploited in a similar manner, enabling the development of photocleavable linkers for applications in drug delivery and proteomics. The carboxylic acid group provides a convenient handle for attaching other molecules, such as fluorescent dyes or therapeutic agents, prior to conjugation with a biomolecule.

| Linker Type | Reactive Group for Bioconjugation | Cleavage Strategy | Potential Application |

| Stable Linker | Chlorosulfonyl (reacts with amines) | Non-cleavable | Protein labeling, antibody-drug conjugates |

| Photocleavable Linker | Chlorosulfonyl (reacts with amines) | Photolysis of the nitro group | Controlled release of drugs or probes |

Development of Smart Materials and Sensors Using this compound Derivatives

"Smart" materials and sensors that respond to external stimuli are at the forefront of materials science. The functional groups of this compound provide multiple handles for creating such materials. For instance, derivatives of this compound could be incorporated into polymer backbones to create materials that change their properties in response to pH, light, or specific analytes.

The development of chemical sensors based on derivatives of this compound is another promising avenue. The nitroaromatic moiety can act as a quencher of fluorescence, a property that can be harnessed to design "turn-on" fluorescent sensors. In such a system, the binding of a target analyte to a receptor linked to the this compound derivative could disrupt the quenching effect, leading to a detectable fluorescent signal. The carboxylic acid group can be used to anchor these sensory molecules to surfaces, such as those of nanoparticles or electrodes, to create solid-state sensing devices. For example, terahertz metamaterial sensors have been developed for the detection of benzoic acid and its derivatives. mdpi.comresearchgate.netmdpi.com

Applications in Photocatalysis and Electrocatalysis Research

Nitroaromatic compounds are known to be susceptible to reduction, and this property can be exploited in the fields of photocatalysis and electrocatalysis. rsc.org The reduction of nitro groups to amines is an important industrial process, and developing efficient and environmentally friendly catalytic methods for this transformation is an ongoing research goal. This compound and its derivatives could serve as model substrates in the development of new catalysts for the selective reduction of nitroaromatics. researchgate.net

Recent research has focused on the use of semiconductor materials as photocatalysts for the reduction of nitroarenes. acs.org The progress of such reactions can be monitored by observing the disappearance of the nitro compound and the appearance of the corresponding amine. The electronic properties of this compound, influenced by its three functional groups, would make it a challenging and informative substrate for testing the efficacy of novel photocatalytic systems.

Design and Synthesis of New Reagents and Chemical Tools based on this compound Structure

The reactivity of the chlorosulfonyl group makes this compound a valuable starting material for the synthesis of new reagents and chemical tools. Arylsulfonyl chlorides are widely used in organic synthesis, for example, in the preparation of sulfonamides and sulfonate esters. nih.gov The presence of the carboxylic acid and nitro groups on the same aromatic ring allows for the creation of bifunctional or trifunctional reagents with unique properties.

For instance, the compound could be used to synthesize novel derivatizing agents for analytical chemistry. A recent study introduced 3-(chlorosulfonyl)benzoic acid as a novel derivatization agent for the sensitive analysis of certain lipids by mass spectrometry. nih.gov This suggests that this compound could be similarly employed to develop reagents that enhance the detectability of specific classes of molecules. Furthermore, the compound could be a precursor for the synthesis of specialized protecting groups or catalysts.

Expansion into Organocatalysis and Asymmetric Synthetic Methodologies

Organocatalysis, the use of small organic molecules as catalysts, has become a powerful tool in modern organic synthesis. Benzoic acid and its derivatives have been shown to act as effective organocatalysts for various transformations, such as ring-opening polymerizations. researchgate.netrsc.org The acidic nature of the carboxylic acid group in this compound, enhanced by the electron-withdrawing nitro and chlorosulfonyl groups, suggests its potential as a Brønsted acid catalyst.

A particularly exciting frontier is the development of chiral organocatalysts for asymmetric synthesis. While this compound itself is achiral, it can be used as a scaffold to synthesize chiral catalysts. By reacting the chlorosulfonyl group with a chiral amine, a library of chiral sulfonamides could be generated. These new molecules, possessing both a chiral center and acidic/basic functionalities, could be screened for catalytic activity in a range of asymmetric reactions, contributing to the ever-expanding toolbox of synthetic chemists.

Q & A

Q. What are the standard synthetic routes for preparing 3-(chlorosulfonyl)-5-nitrobenzoic acid, and what critical parameters influence reaction efficiency?

The compound is synthesized via chlorosulphonation of 3-nitrobenzoic acid using reagents like chlorosulphonic acid. Key parameters include temperature control (typically 0–5°C to suppress side reactions), stoichiometric excess of chlorosulphonic acid (1.5–2.0 equivalents), and reaction time (4–6 hours). Post-synthesis, the product is purified via recrystallization from ethanol/water mixtures .

Q. How is this compound characterized post-synthesis?

Essential characterization methods include:

- Melting point analysis (168–170°C, compared to literature values) .

- HPLC-MS (electrospray ionization) to confirm molecular weight (C₇H₄ClNO₆S, 265.63 g/mol) and detect impurities .

- FT-IR for functional group verification (e.g., sulfonyl chloride stretch at 1360–1380 cm⁻¹, nitro group at 1520 cm⁻¹) .

Q. What safety protocols are essential when handling this compound?

- Use PPE : nitrile gloves, goggles, and lab coats to avoid skin/eye contact (irritation risks) .

- Store separately from oxidizers and bases to prevent hazardous reactions (e.g., gas release from sulfonyl chloride hydrolysis) .

- Work in a fume hood to mitigate inhalation risks, as the compound may release HCl fumes during reactions .

Q. How do solubility properties impact experimental design?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO) and chlorinated solvents (e.g., dichloromethane). This necessitates solvent selection based on reactivity:

- Use DMF for nucleophilic substitutions (e.g., amine reactions).

- Avoid protic solvents (e.g., methanol) to prevent premature hydrolysis of the sulfonyl chloride group .

Advanced Research Questions

Q. How can the chlorosulphonation reaction be optimized to minimize by-products like sulfonic acid derivatives?

- Control moisture : Use anhydrous conditions to avoid hydrolysis of the sulfonyl chloride to sulfonic acid .

- Stepwise addition : Add chlorosulphonic acid dropwise to 3-nitrobenzoic acid in dichloromethane at 0°C, followed by gradual warming to room temperature .

- Monitor reaction progress via TLC (silica gel, eluent: hexane/ethyl acetate 3:1) to terminate the reaction before over-sulphonation occurs .

Q. What strategies are employed to incorporate this compound into metal-organic frameworks (MOFs) or coordination polymers?

The nitro and sulfonyl chloride groups act as multifunctional ligands . For example:

Q. How do contradictory data in sulfonamide derivative yields arise when using different amines, and how are they resolved?

Discrepancies in yields often stem from amine nucleophilicity and steric hindrance. For example:

Q. What role does the nitro group play in directing electrophilic substitution reactions?

The nitro group is a meta-directing, deactivating group , which influences regioselectivity in further functionalization. For instance:

- In Friedel-Crafts alkylation, the nitro group prevents electrophilic attack at the benzene ring, directing reactions to the sulfonyl chloride site .

- Reduction of the nitro group to an amine (via catalytic hydrogenation) converts it into an activating, ortho/para-directing group for subsequent reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.